3-Fluoro-4-(methylsulfonamido)benzoic acid
Overview
Description
3-Fluoro-4-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C8H8FNO4S. It is characterized by the presence of a fluorine atom at the third position and a methylsulfonamido group at the fourth position on the benzoic acid ring. This compound is used as a reactant in the preparation of substituted amides, which are activators of TREK channels (TWIK-related potassium channels).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methylsulfonamido)benzoic acid typically involves the introduction of the fluorine atom and the methylsulfonamido group onto the benzoic acid ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorine source is used to introduce the fluorine atom. The methylsulfonamido group can be introduced through sulfonation followed by amination reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, followed by purification steps such as crystallization or chromatography to obtain the pure compound.
Types of Reactions:
Nucleophilic Aromatic Substitution:
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include fluorine sources such as potassium fluoride or cesium fluoride.
Esterification: Reagents include alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Amidation: Reagents include amines and coupling agents such as dicyclohexylcarbodiimide (DCC).
Major Products:
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Scientific Research Applications
3-Fluoro-4-(methylsulfonamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Utilized in the study of TREK channels, which are involved in various physiological processes.
Industry: Used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(methylsulfonamido)benzoic acid involves its interaction with molecular targets such as TREK channels. These channels are involved in regulating potassium ion flow across cell membranes. The compound acts as an activator of these channels, influencing their activity and thereby affecting various physiological processes.
Comparison with Similar Compounds
3-Fluoro-4-(methylsulphonyl)benzoic acid: Similar structure but with a sulfonyl group instead of a sulfonamido group.
3-Fluoro-4-(methoxy)benzoic acid: Similar structure but with a methoxy group instead of a sulfonamido group.
Uniqueness: 3-Fluoro-4-(methylsulfonamido)benzoic acid is unique due to the presence of both the fluorine atom and the methylsulfonamido group, which confer specific chemical reactivity and biological activity. This combination makes it particularly useful in the study of ion channels and in the synthesis of specialized organic compounds .
Properties
IUPAC Name |
3-fluoro-4-(methanesulfonamido)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-15(13,14)10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIDDQNOFZGHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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